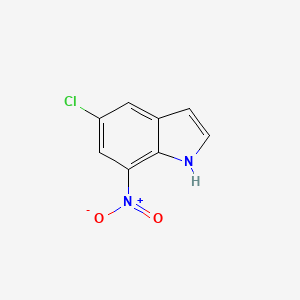

5-Chloro-7-nitro-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-7-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-6-3-5-1-2-10-8(5)7(4-6)11(12)13/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZMFDOFIZJRNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Chloro-7-nitro-1H-indole chemical properties

An In-Depth Technical Guide to the Chemical Properties of 5-Chloro-7-nitro-1H-indole

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions make it a "privileged scaffold" in drug discovery. The strategic functionalization of the indole ring with substituents like halogens and nitro groups can profoundly modulate its physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of this compound, a specific derivative whose chloro and nitro substituents impart distinct reactivity and potential as a versatile building block for novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.

Physicochemical and Structural Properties

This compound is a disubstituted indole featuring a chlorine atom at the C5 position and a nitro group at the C7 position of the bicyclic aromatic system. These electron-withdrawing groups significantly influence the molecule's electronic distribution, reactivity, and potential for intermolecular interactions.

Structural and Identity Data

| Property | Value | Source |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 1197181-29-5 | [2][3][4][5] |

| Molecular Formula | C₈H₅ClN₂O₂ | [2][3][4] |

| Molecular Weight | 196.59 g/mol | [2][3][4] |

| Appearance | Light yellow to yellow solid | [2][4] |

| SMILES | N1C2=C(C=C(Cl)C=C2=O)C=C1 | [4] |

| InChIKey | FNZMFDOFIZJRNY-UHFFFAOYSA-N | [4] |

Predicted Physicochemical Data

| Property | Predicted Value | Source |

| Boiling Point | 379.6 ± 22.0 °C | [2][4] |

| Density | 1.564 ± 0.06 g/cm³ | [2][4] |

| pKa | 13.05 ± 0.30 | [2][4] |

Spectral Characterization and Analysis

While specific spectra for this compound are not published, its spectral characteristics can be reliably predicted based on the known effects of its functional groups and analysis of closely related analogs.[6][7][8]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the five protons on the indole ring. The powerful electron-withdrawing effects of both the C5-chloro and C7-nitro groups will deshield the aromatic protons, shifting them downfield compared to unsubstituted indole.

-

N-H Proton (H1): A broad singlet, typically observed far downfield (> 10 ppm), influenced by solvent and concentration.

-

Pyrrole Protons (H2, H3): These protons will appear as doublets or doublet of doublets. H3 is generally more upfield than H2.

-

Benzene Ring Protons (H4, H6): These protons form an AX system. H4 is expected to be a doublet, significantly deshielded by the adjacent C7-nitro group. H6 will also be a doublet, deshielded by the C5-chloro group and the C7-nitro group. The coupling constant between them (J₄,₆) would likely be small (meta-coupling, ~2-3 Hz).

For comparison, in 3-methyl-5-nitro-1H-indole, the H4 proton appears as a doublet at δ 8.57 ppm, and the H6 proton as a doublet of doublets at δ 8.11 ppm, illustrating the strong deshielding effect of the nitro group.[6] Similarly, for 5-chloroindole, the H4 and H6 protons resonate around δ 7.6 ppm and δ 7.1-7.2 ppm, respectively.[7]

¹³C NMR Spectroscopy (Predicted)

The carbon signals will be influenced by the electronegativity of the substituents.

-

C2 & C3: C2 is typically found around δ 125 ppm and C3 around δ 102 ppm.

-

C3a & C7a (Bridgehead): Expected around δ 128 ppm and δ 134 ppm.

-

C4, C5, C6, C7: The carbons directly attached to the electron-withdrawing groups will be significantly affected. C5 (attached to Cl) would appear around δ 125-128 ppm. C7 (attached to NO₂) would be strongly deshielded. C4 and C6 would also show downfield shifts due to the influence of the substituents.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the following key absorption bands:

-

N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.

-

Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

-

NO₂ Stretch: Two strong, characteristic peaks for the asymmetric (~1520-1550 cm⁻¹) and symmetric (~1340-1360 cm⁻¹) stretching vibrations of the nitro group.

-

C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: A signal in the fingerprint region, typically 600-800 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 196. The isotopic pattern for the molecular ion will be characteristic of a molecule containing one chlorine atom, with a significant (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak. Fragmentation would likely involve the loss of NO₂ (46 Da) and subsequent fragmentation of the indole ring.

Synthesis and Chemical Reactivity

Proposed Synthesis

A definitive, optimized synthesis for this compound is not widely published. However, a logical approach would be the regioselective nitration of 5-chloroindole. Indole nitration is notoriously sensitive to reaction conditions, often leading to mixtures of isomers or degradation.[9] A controlled nitrating agent would be required to favor substitution at the C7 position. Electrophilic substitution on the benzene ring of indole is generally directed by the pyrrole nitrogen. However, the existing chloro-substituent will also influence regioselectivity.

A plausible synthetic workflow is outlined below.

Caption: Key reactivity pathways for this compound.

Biological and Pharmaceutical Context

While this compound itself has not been extensively studied for biological activity, its structural motifs are present in many pharmacologically active molecules.

-

Anticancer Potential: Substituted 5-nitroindoles have been identified as binders of c-Myc G-quadruplex DNA, a structure implicated in cancer cell proliferation. [3]The reduction of the nitro group to an amine provides a key intermediate for developing such compounds.

-

Antimicrobial Activity: Chloroindoles have demonstrated potent antimicrobial and antibiofilm activities against various pathogens, including uropathogenic E. coli and Vibrio parahaemolyticus. The position of the chlorine atom is critical for activity. The combination of a chloro and a nitro group could lead to compounds with unique or enhanced antimicrobial profiles.

-

Building Block for Drug Discovery: The true value of this compound lies in its role as a versatile intermediate. The distinct reactivity of the N-H proton, the nitro group, and the C3 position allows for systematic chemical modifications to build libraries of novel compounds for screening against various biological targets.

Experimental Protocols

Protocol: NMR Sample Preparation and Data Acquisition

This protocol describes a standardized method for preparing a sample of this compound for NMR analysis.

-

Sample Weighing: Accurately weigh 5-10 mg of this compound solid into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often a good choice for indoles as it helps in resolving the N-H proton signal.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Vortex gently until the solid is completely dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Data Acquisition (¹H NMR):

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field.

-

Acquire the ¹H NMR spectrum using standard parameters. A relaxation delay (D1) of 1-5 seconds is recommended for quantitative analysis. [7]6. Data Processing:

-

Apply Fourier transform to the acquired FID.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

-

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

Hazard Identification:

-

Causes skin irritation (H315).

-

Causes serious eye irritation (H319).

-

May cause respiratory irritation (H335).

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat.

-

-

Handling:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

-

References

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 7, 2026, from [Link]

-

Rajasekharan, S. K., et al. (2022). Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. Frontiers in Cellular and Infection Microbiology. Retrieved January 7, 2026, from [Link]

-

5-Chloro-7-nitroindole. (n.d.). Nanjing Bike Biotechnology Co., Ltd. Retrieved January 7, 2026, from [Link]

-

Kumar, A., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemistryOpen. Retrieved January 7, 2026, from [Link]

-

1 H NMR Spectra of 3 and 5. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

El-Faham, A., et al. (2016). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Retrieved January 7, 2026, from [Link]

-

Lee, J.-H., et al. (2021). Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Frontiers in Microbiology. Retrieved January 7, 2026, from [Link]

-

1 H-NMR spectrum of 3-benzoyl-1-hydroxy-5-nitroindole (5). (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Electronic Supplementary Information (ESI) Urea-engineering mediated hydrogen-bond donating Friedel−Crafts alkylation of indol. (n.d.). The Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

-

Reactivity of 3-nitroindoles with electron-rich species. (n.d.). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

-

Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. Retrieved January 7, 2026, from [Link]

-

Gribble, G. W. (1990). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society. Retrieved January 7, 2026, from [Link]

-

Lee, J.-H., et al. (2021). Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. ResearchGate. Retrieved January 7, 2026, from [Link]

-

Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. Retrieved January 7, 2026, from [Link]

Sources

- 1. 5-Chloro-7-nitroindole | 1197181-29-5 [amp.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. 5-Chloro-7-nitroindole | 1197181-29-5 [chemicalbook.com]

- 4. 5-Chloro-7-nitroindole | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 5-Chloroindole(17422-32-1) 1H NMR [m.chemicalbook.com]

- 8. This compound-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 9. aksci.com [aksci.com]

Introduction: The Strategic Value of the Indole Scaffold

An In-depth Technical Guide to 5-Chloro-7-nitro-1H-indole for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged with advanced heterocyclic scaffolds. We will dissect the core characteristics of this compound, moving beyond basic data to explore its synthesis, reactivity, and profound potential in modern medicinal chemistry.

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and clinically approved drugs.[1][2] Its unique electronic properties and ability to form key hydrogen bonds allow it to interact with a multitude of biological targets. The strategic functionalization of the indole core is a critical aspect of drug design, enabling the fine-tuning of a compound's pharmacological profile.

This compound emerges as a particularly valuable building block. The presence of an electron-withdrawing nitro group at the 7-position and a halogen at the 5-position creates a unique electronic landscape, influencing the reactivity of the entire molecule. These substituents are not mere decorations; they are strategic handles for further chemical modification and potent modulators of biological activity. This guide will provide the technical foundation necessary to harness the potential of this versatile scaffold.

Core Physicochemical & Spectroscopic Profile

A precise understanding of a molecule's fundamental properties is the bedrock of any successful research campaign. Below is a summary of the key identifiers for this compound.

| Property | Value | Source |

| CAS Number | 1197181-29-5 | [3] |

| Molecular Formula | C₈H₅ClN₂O₂ | [3] |

| Molecular Weight | 196.59 g/mol | [3] |

| IUPAC Name | This compound | |

| Synonyms | 5-Chloro-7-nitroindole | [3] |

Predicted Spectroscopic Signature

-

¹H NMR: The proton spectrum would be characterized by distinct aromatic signals. The N-H proton of the indole ring would likely appear as a broad singlet far downfield (>10 ppm). The protons on the benzene portion of the ring would appear as doublets or doublets of doublets, with coupling constants indicative of their ortho, meta, or para relationships.

-

¹³C NMR: The carbon spectrum would show eight distinct signals corresponding to the eight carbon atoms in the structure. The carbons bonded to the electron-withdrawing nitro and chloro groups, as well as the carbons of the pyrrole ring, would have characteristic chemical shifts.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) at m/z 196, with a characteristic M+2 peak at m/z 198 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.

Synthesis and Chemical Reactivity

The synthesis of substituted indoles is a well-established field of organic chemistry. For 7-substituted indoles like our target compound, the Bartoli indole synthesis is a particularly powerful method.[5] This reaction utilizes the interaction of an ortho-substituted nitroarene with a vinyl Grignard reagent.

A plausible synthetic pathway for this compound would start from a commercially available, appropriately substituted nitrobenzene.

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. rsc.org [rsc.org]

- 5. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

The Strategic Utility of 5-Chloro-7-nitro-1H-indole in Medicinal Chemistry

An In-depth Guide to its Physicochemical Properties, Synthesis, and Analytical Characterization for Researchers, Scientists, and Drug Development Professionals.

Introduction

5-Chloro-7-nitro-1H-indole is a halogenated and nitrated indole derivative that serves as a crucial building block in the synthesis of complex heterocyclic compounds. Its strategic importance lies in the unique electronic properties conferred by the electron-withdrawing chloro and nitro groups, which modulate the reactivity of the indole scaffold. This guide provides an in-depth analysis of its core physicochemical properties, a detailed protocol for its synthesis, and a workflow for its analytical characterization, offering field-proven insights for its effective utilization in research and drug discovery.

Core Physicochemical & Structural Properties

The precise molecular weight and formula are foundational for all subsequent experimental work, from reaction stoichiometry to analytical quantification. The chloro and nitro substituents significantly influence the molecule's polarity, solubility, and potential for intermolecular interactions, which are critical parameters in both synthetic and biological contexts.

The molecular formula for this compound is C₈H₅ClN₂O₂.[1] Its molecular weight is 196.59 g/mol .[1]

| Property | Value | Source |

| Molecular Formula | C₈H₅ClN₂O₂ | ECHEMI[1] |

| Molecular Weight | 196.59 g/mol | ECHEMI[1] |

| CAS Number | 1197181-29-5 | ECHEMI[1] |

| Canonical SMILES | C1=C(C=C2C(=C1[O-])NC=C2)Cl | N/A |

| Polar Surface Area | 61.6 Ų | ECHEMI[1] |

| XLogP3 | 3.3 | ECHEMI[1] |

Synthesis & Characterization Workflow

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol is a representative method, and the subsequent characterization workflow is essential for verifying the identity and purity of the synthesized compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized representation and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Starting Material: Begin with a suitable precursor, such as 5-chloro-1H-indole.

-

Nitration: Dissolve the 5-chloro-1H-indole in a cooled, concentrated acid mixture, typically sulfuric acid and nitric acid, while maintaining a low temperature (e.g., 0-5 °C) to control the exothermic reaction and prevent over-nitration.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture over crushed ice to precipitate the crude product.

-

Filtration and Washing: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to remove residual acid.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, pure this compound.

Workflow for Structural Verification and Purity Analysis

The following diagram outlines the logical flow for the comprehensive characterization of the synthesized molecule. This self-validating system ensures that the material meets the required specifications for subsequent applications.

Caption: Workflow for the synthesis and analytical validation of this compound.

Reactivity and Application in Drug Discovery

The electron-withdrawing nature of the chloro and nitro groups at the 5 and 7 positions, respectively, deactivates the benzene portion of the indole ring towards electrophilic substitution while activating the C2 and C3 positions of the pyrrole ring for nucleophilic attack. This predictable reactivity makes it a valuable intermediate.

Signaling Pathway Context: A Potential Kinase Inhibitor Scaffold

Indole derivatives are privileged structures in medicinal chemistry, frequently forming the core of kinase inhibitors. The this compound scaffold can be functionalized at the N1, C2, and C3 positions to generate libraries of compounds for screening against various kinase targets implicated in cancer and inflammatory diseases.

Caption: Logical relationship from core scaffold to potential biological application as a kinase inhibitor.

References

Sources

Foundational Analysis: Molecular Formula and Isotopic Signature via Mass Spectrometry

An In-Depth Technical Guide to the Structure Elucidation of 5-Chloro-7-nitro-1H-indole

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's structure is a foundational pillar of chemical research. It ensures reproducibility, informs synthetic strategy, and is paramount for understanding structure-activity relationships (SAR). This guide provides a comprehensive, field-proven approach to the structural elucidation of this compound, a substituted heterocyclic compound representative of scaffolds found in medicinal chemistry.[1][2] We will proceed through a multi-technique spectroscopic workflow, explaining not just the what but the why behind each analytical choice, moving from elemental composition to definitive three-dimensional arrangement.

The first step in characterizing any unknown compound is to determine its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a mass measurement with enough accuracy to predict a unique elemental composition.

For this compound, the expected molecular formula is C₈H₅ClN₂O₂. An electrospray ionization (ESI) source in positive ion mode would be expected to yield the protonated molecular ion, [M+H]⁺. The presence of a chlorine atom provides a highly characteristic isotopic signature. Chlorine exists as two primary isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1.[3] This results in two distinct peaks for the molecular ion cluster: the M+ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl), separated by two mass-to-charge units (m/z), with a relative intensity ratio of approximately 3:1.[3] This pattern is a crucial first piece of evidence confirming the presence of a single chlorine atom.

Tandem mass spectrometry (MS/MS) experiments can further support the proposed structure by inducing fragmentation. For this molecule, characteristic losses would include the nitro group (•NO₂) and subsequent fragmentation of the indole ring, which is typical for nitroaromatic compounds.[4][5]

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Ion Species | Expected Exact Mass (m/z) | Key Isotopic Signature |

| [C₈H₅³⁵ClN₂O₂+H]⁺ | 196.0094 | M+ peak |

| [C₈H₅³⁷ClN₂O₂+H]⁺ | 198.0065 | M+2 peak (~33% intensity of M+) |

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile to create a ~1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an ESI source.

-

Data Acquisition: Infuse the sample solution directly or via liquid chromatography. Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

-

Data Analysis: Analyze the full scan spectrum for the molecular ion cluster, confirming the exact mass and the characteristic 3:1 isotopic pattern for chlorine. Perform MS/MS on the primary ion (m/z 196.01) to observe fragmentation patterns.

The Molecular Blueprint: Connectivity and Substitution from NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule.[6][7] Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, a complete picture of the molecular skeleton and substituent placement can be assembled.

¹H NMR: Proton Environment and Coupling

The ¹H NMR spectrum reveals the chemical environment of each proton. For this compound, the electron-withdrawing nature of the chlorine and nitro groups significantly influences the chemical shifts of the aromatic protons, pushing them downfield.[1]

-

N-H Proton (H1): A broad singlet is expected far downfield (δ 11.0-12.0 ppm), characteristic of an indole NH. Its chemical shift is sensitive to solvent and concentration.[1]

-

Pyrrole Ring Protons (H2, H3): These protons will appear as doublets due to their coupling to each other.

-

Benzene Ring Protons (H4, H6): With substituents at positions 5 and 7, only two protons remain on the benzene ring. H4 and H6 will appear as distinct doublets due to their four-bond "meta-coupling" (⁴JHH), which is typically small (2-3 Hz). The strong deshielding effect of the adjacent nitro group will likely shift the H6 proton further downfield than H4.

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum identifies all unique carbon environments. The presence of 8 distinct signals would confirm the number of carbon atoms suggested by MS. Key signals include:

-

C5 (C-Cl): The carbon directly attached to chlorine will appear around δ 125-128 ppm.[1]

-

C7 (C-NO₂): The carbon bearing the nitro group will be significantly deshielded.

-

Pyrrole & Bridgehead Carbons: C2, C3, C3a, and C7a will show characteristic shifts for the indole system.[1]

2D NMR: Piecing the Puzzle Together

While 1D NMR provides the pieces, 2D NMR provides the instructions for assembly.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton with the carbon it is attached to, definitively assigning the ¹H signals to their corresponding ¹³C signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming the substituent positions. It reveals correlations between protons and carbons over 2-3 bonds. Crucial correlations to confirm the 5-Chloro-7-nitro substitution pattern would include:

-

A correlation from the H4 proton to the C5 carbon (bearing the chlorine).

-

A correlation from the H6 proton to the C7 carbon (bearing the nitro group).

-

Correlations from H4 and H6 to the bridgehead carbons (C7a and C5).

-

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Position | Atom | Predicted δ (ppm) | Multiplicity / Key HMBC Correlations |

| 1 | N-H | 11.5 - 12.0 | br s |

| 2 | C-H | 7.6 - 7.8 | d |

| 3 | C-H | 6.6 - 6.8 | d |

| 3a | C | 128 - 130 | - |

| 4 | C-H | 7.8 - 8.0 | d (J ≈ 2 Hz) / HMBC to C5, C7a |

| 5 | C | 126 - 128 | - |

| 6 | C-H | 8.1 - 8.3 | d (J ≈ 2 Hz) / HMBC to C5, C7, C7a |

| 7 | C | 140 - 145 | - |

| 7a | C | 132 - 135 | - |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is often preferred for ensuring the observation of exchangeable protons like N-H.[8]

-

Data Acquisition: Acquire ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC spectra on a spectrometer operating at 400 MHz or higher.

-

Data Analysis: Process and analyze the spectra to assign all proton and carbon signals. Use the 2D correlation maps to build the molecular structure and confirm substituent placement as illustrated in the diagram below.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. Structure elucidation of indole-indoline type alkaloids: a retrospective account from the point of view of current NMR and MS technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 5-Chloro-7-nitro-1H-indole: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The introduction of specific substituents onto the indole ring allows for the fine-tuning of its pharmacological properties. This technical guide provides a comprehensive overview of 5-Chloro-7-nitro-1H-indole, a halogenated nitroindole derivative with significant potential in drug discovery. This document will delve into its chemical identity, propose a plausible synthetic route, detail its physicochemical and spectroscopic properties, and explore its potential therapeutic applications based on the bioactivity of related compounds. This guide is intended to be a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction: The Significance of Substituted Indoles

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic drugs.[1] The functionalization of the indole ring at various positions can dramatically influence its biological activity. Halogenation, particularly chlorination, is a common strategy to enhance the lipophilicity and metabolic stability of drug candidates. The nitro group, a strong electron-withdrawing group, is another key pharmacophore known to modulate the electronic properties of a molecule and can be a precursor for the synthetically versatile amino group. The combination of a chloro and a nitro substituent on the indole ring, as in this compound, presents a unique chemical entity with the potential for novel biological activities. This guide will provide a detailed exploration of this specific isomer.

Chemical Identity and Physicochemical Properties

A clear definition of the subject molecule is paramount for any scientific investigation. The key identifiers and physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | Internal Database |

| CAS Number | 1197181-29-5 | Internal Database |

| Molecular Formula | C₈H₅ClN₂O₂ | Internal Database |

| Molecular Weight | 196.59 g/mol | Internal Database |

| Appearance | Expected to be a yellow or light brown solid | Inferred from related compounds |

| Melting Point | Not experimentally determined; likely >150 °C | Inferred from related compounds |

| Boiling Point | Not experimentally determined | Inferred from related compounds |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and acetone | Inferred from related compounds |

Proposed Synthesis of this compound

Retrosynthetic Analysis

A logical retrosynthetic approach suggests that this compound can be synthesized from a suitably substituted phenylhydrazine via a Fischer indole synthesis, or through the nitration and chlorination of an indole precursor. A plausible forward synthesis starting from 2-amino-4-chlorobenzoic acid is outlined below.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Nitration of 2-Amino-4-chlorobenzoic acid

-

To a stirred solution of concentrated sulfuric acid, cool to 0 °C in an ice bath.

-

Slowly add 2-amino-4-chlorobenzoic acid in portions, maintaining the temperature below 10 °C.

-

Add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture onto crushed ice and collect the resulting precipitate by filtration. Wash the solid with cold water until the filtrate is neutral.

-

Dry the crude product, 2-amino-4-chloro-6-nitrobenzoic acid, under vacuum.

Causality: The strong acid mixture protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich benzene ring. The amino group is a strong activating group, and the directing effects of the substituents will favor nitration at the position ortho to the amino group and meta to the chloro and carboxylic acid groups.

Step 2: Reduction of the Carboxylic Acid

-

Suspend the 2-amino-4-chloro-6-nitrobenzoic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) to the suspension at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then reflux for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction to 0 °C and cautiously quench the excess borane with methanol, followed by the addition of water.

-

Extract the product, (2-amino-4-chloro-6-nitrophenyl)methanol, with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Causality: Borane is a selective reducing agent that will reduce the carboxylic acid to a primary alcohol in the presence of the nitro and amino groups.

Step 3: Oxidation of the Alcohol

-

Dissolve the (2-amino-4-chloro-6-nitrophenyl)methanol in a suitable solvent like dichloromethane or acetone.

-

Add activated manganese dioxide (MnO₂) to the solution in excess.

-

Stir the mixture vigorously at room temperature for several hours. The progress of the oxidation can be monitored by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

-

Wash the celite pad with the solvent and combine the filtrates.

-

Evaporate the solvent to obtain the crude 2-amino-4-chloro-6-nitrobenzaldehyde.

Causality: Manganese dioxide is a mild and selective oxidizing agent for the conversion of primary benzylic alcohols to aldehydes.

Step 4: Reductive Cyclization

-

Dissolve the 2-amino-4-chloro-6-nitrobenzaldehyde in a solvent mixture, such as acetic acid and water.

-

Add a reducing agent, such as iron powder or a solution of titanium(III) chloride.

-

Heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter to remove any inorganic solids.

-

Neutralize the filtrate with a base, such as sodium bicarbonate, and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield this compound.

Causality: The reducing agent will selectively reduce the nitro group to an amino group, which will then undergo an intramolecular condensation with the adjacent aldehyde to form the indole ring.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely available, its ¹H NMR, ¹³C NMR, and IR spectra can be predicted based on the known spectroscopic properties of substituted indoles.[2][3]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons on the indole ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro groups.

-

N-H proton (H1): A broad singlet in the downfield region (δ 11.0-12.0 ppm).

-

H2 and H3 protons: These protons on the pyrrole ring will likely appear as doublets of doublets or triplets in the range of δ 6.5-7.5 ppm.

-

Aromatic protons (H4 and H6): These protons on the benzene ring will be influenced by the adjacent substituents. H4 is expected to be a doublet, and H6 a doublet of doublets, with chemical shifts in the aromatic region (δ 7.0-8.0 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton.

-

Carbons of the pyrrole ring (C2, C3): Expected to resonate at approximately δ 120-130 ppm for C2 and δ 100-110 ppm for C3.

-

Carbons of the benzene ring (C4, C5, C6, C7): The carbon bearing the chlorine (C5) will be significantly shifted, as will the carbon with the nitro group (C7). The other aromatic carbons will appear in the typical range of δ 110-140 ppm.

-

Bridgehead carbons (C3a, C7a): These carbons will also be in the aromatic region.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

N-H stretch: A sharp peak around 3300-3500 cm⁻¹.

-

C-H aromatic stretch: Peaks just above 3000 cm⁻¹.

-

N-O asymmetric and symmetric stretches (nitro group): Strong absorptions around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

-

C-Cl stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

-

C=C aromatic stretches: Peaks in the 1450-1600 cm⁻¹ region.

Potential Biological Activities and Applications

While the specific biological activity of this compound has not been extensively reported, the known pharmacological profiles of related nitroindole derivatives suggest several potential applications in drug discovery.

Anticancer Activity

Nitroindole derivatives have demonstrated significant potential as anticancer agents.[4][5] They can exert their effects through various mechanisms, including:

-

Inhibition of Protein Kinases: Many indole derivatives are known to be potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.

-

DNA Intercalation and G-Quadruplex Stabilization: Some nitroindoles have been shown to bind to and stabilize G-quadruplex DNA structures in the promoter regions of oncogenes, thereby inhibiting their transcription.[4]

-

Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through various signaling pathways.

Caption: Potential anticancer mechanisms of this compound.

Antimicrobial Activity

The indole nucleus is also a common feature in many antimicrobial agents.[5][6] Nitro-substituted indoles, in particular, have shown activity against a range of bacteria and fungi. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of the cell membrane.

Other Potential Applications

Derivatives of indole are also being investigated for their potential in treating a variety of other conditions, including inflammatory diseases, viral infections, and neurological disorders. The unique substitution pattern of this compound makes it a valuable candidate for screening in a wide range of biological assays.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a fascinating molecule with significant untapped potential in the realm of medicinal chemistry. While direct experimental data is currently limited, this in-depth technical guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, predicted spectroscopic characteristics, and a discussion of its potential biological applications based on the activities of structurally related compounds. The unique combination of a chloro and a nitro substituent on the indole scaffold makes it a compelling target for further synthesis and biological evaluation. This guide serves as a foundational resource to stimulate and support future research into this promising compound and its derivatives, with the ultimate goal of developing novel therapeutic agents.

References

- Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC - PubMed Central.

- A Facile Route to Polysubstituted Indoles via Three-Component Reaction of 2-Ethynylaniline, Sulfonyl Azide, and Nitroolefin. Organic Letters.

- One-Pot Synthesis of Polysubstituted Indoles via the Indium-Promoted Regioselective Hydrohydrazin

- Synthesis of indoles. Organic Chemistry Portal.

- A General and Scalable Synthesis of Polysubstituted Indoles. MDPI.

- Plausible mechanisms for the synthesis of polysubstituted indole derivatives through hydrohydrazination and subsequent sigmatropic rearrangement.

- Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.

- Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.

- Recent advancements on biological activity of indole and their deriv

- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.

- Supporting inform

- Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Deriv

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI.

- Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole.

- 5-Chloroindole(17422-32-1) 1H NMR spectrum. ChemicalBook.

- A kind of synthetic method of 5 chlorine 7 azaindoles.

- This compound-3-carbaldehyde. BLD Pharm.

- The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1.

- Mass spectral studies of nitroindole compounds. TSI Journals.

- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738).

- Supporting information Indoles. The Royal Society of Chemistry.

- FT-IR spectrum of control indole.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central.

Sources

- 1. iris.unina.it [iris.unina.it]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 5-Chloroindole(17422-32-1) 1H NMR [m.chemicalbook.com]

- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]

An In-depth Technical Guide to 5-Chloro-7-nitro-1H-indole: Properties, Synthesis, and Applications

Abstract

5-Chloro-7-nitro-1H-indole is a halogenated and nitrated indole derivative that serves as a valuable heterocyclic building block in medicinal chemistry and materials science. The strategic placement of an electron-withdrawing chloro group at the C5 position and a strong nitro group at the C7 position significantly modulates the electronic properties of the indole scaffold. This guide provides a comprehensive technical overview of its physical and chemical properties, predictive spectral analysis, plausible synthetic strategies, and potential applications for researchers, chemists, and professionals in drug development.

Compound Identification and Molecular Structure

This compound is a substituted aromatic heterocycle. The core structure consists of a bicyclic system with a fused benzene and pyrrole ring. The chlorine and nitro substituents bestow unique reactivity and potential for further functionalization.

dot graph { layout=neato; node [shape=none, margin=0]; edge [style=invis];

// Define the structure using labels C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; N8 [label="N"]; C9 [label="C"];

H_N [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H6 [label="H"]; Cl [label="Cl"]; NO2 [label="N(=O)O"];

// Define positions for the atoms N8 [pos="0,1.2!"]; C1 [pos="-1,0.6!"]; C9 [pos="1,0.6!"]; C2 [pos="-1,-0.6!"]; C3 [pos="0,-1.2!"]; C4 [pos="1,-0.6!"];

C5 [pos="-2.2,-0.9!"]; C6 [pos="-2.5,0.3!"]; C7 [pos="-1.9,1.2!"];

H_N [pos="0,1.8!"]; H2 [pos="-1.5,-1.3!"]; H3 [pos="0,-1.8!"]; H4 [pos="1.5,-1.3!"]; H6 [pos="-3.2,0.5!"]; Cl [pos="-2.8,-1.8!"]; NO2 [pos="-2.2,2.2!"];

// Draw bonds edge [style=solid]; N8 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- N8; C1 -- C7; C4 -- C9; C9 -- C5; C5 -- C6; C6 -- C7;

// Draw substituents N8 -- H_N; C2 -- H2; C3 -- H3; C4 -- H4; C6 -- H6; C5 -- Cl; C7 -- NO2; } Caption: Molecular Structure of this compound.

Table 1: Core Compound Identifiers

| Property | Value | Reference(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 1197181-29-5 | [1][2] |

| Molecular Formula | C₈H₅ClN₂O₂ | [1] |

| Molecular Weight | 196.59 g/mol | [1] |

| Canonical SMILES | C1=CC2=C(C(=C1)[O-])NC=C2Cl | [3] |

| InChI Key | QDGYVAQMPDTWIE-UHFFFAOYSA-N | [3] |

Physical and Chemical Properties

Experimentally determined physical properties for this compound are not widely published. However, predictions can be made based on its structure and data from analogous compounds.

Table 2: Physical Property Profile

| Property | Value (Predicted or from related compounds) | Rationale / Notes |

| Melting Point | >150 °C (estimated) | The presence of a nitro group and intermolecular hydrogen bonding (N-H) typically leads to a higher melting point compared to unsubstituted indole. For context, 7-nitroindole melts at 113 °C and 5-chloroindole melts at 69-71 °C. The combination of substituents likely increases crystal lattice energy.[4] |

| Boiling Point | 379.6 ± 22.0 °C at 760 mmHg | This value is from a chemical supplier and may be computationally predicted. High boiling point is expected due to polarity and molecular weight.[5] |

| Appearance | Yellowish crystalline solid (expected) | Nitroaromatic compounds are often yellow. 5-Nitroindole is a yellow crystalline solid.[6] |

| Solubility | Likely soluble in polar organic solvents (DMSO, DMF, Acetone, Ethyl Acetate); sparingly soluble in nonpolar solvents; poorly soluble in water. | The polar nitro group and the hydrogen-bonding N-H group enhance solubility in polar organic solvents. The overall aromatic structure limits aqueous solubility.[6] |

Expected Spectral Characteristics

No publicly available spectra for this compound have been identified. The following section details the expected spectral characteristics based on established principles of spectroscopy and data from structurally similar indole derivatives.[7]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the five protons on the indole scaffold. Chemical shifts (δ) are predicted for a CDCl₃ solvent.

-

N-H Proton (H1): A broad singlet is expected in the downfield region (δ 9.0-10.0 ppm). Its position is highly sensitive to solvent and concentration.

-

Pyrrole Ring Protons (H2, H3):

-

H3: Expected around δ 6.6-6.8 ppm. It will likely appear as a doublet of doublets, coupling to H2 and the N-H proton.

-

H2: Expected around δ 7.3-7.5 ppm, also as a doublet of doublets.

-

-

Benzene Ring Protons (H4, H6):

-

H4: This proton is ortho to the electron-withdrawing nitro group and will be significantly deshielded, appearing as a doublet around δ 8.0-8.2 ppm.

-

H6: This proton is situated between the chloro and nitro-bearing carbons. It is expected to appear as a doublet around δ 7.4-7.6 ppm.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display eight signals corresponding to the carbon atoms of the indole ring.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |

| C2 | 125-128 | Typical range for C2 in indoles. |

| C3 | 103-106 | Shielded relative to other carbons in the pyrrole ring. |

| C3a | 129-132 | Bridgehead carbon adjacent to the pyrrole ring. |

| C4 | 118-121 | Influenced by the adjacent nitro group. |

| C5 | 126-129 | Carbon bearing the chlorine atom. |

| C6 | 120-123 | Influenced by both adjacent chloro and nitro groups. |

| C7 | 135-140 | Carbon bearing the nitro group; expected to be downfield. |

| C7a | 130-134 | Bridgehead carbon adjacent to the benzene ring. |

FT-IR Spectroscopy

The infrared spectrum provides key information about the functional groups present.

-

N-H Stretch: A sharp to moderately broad peak around 3350-3450 cm⁻¹.[8]

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ (typically 3100-3150 cm⁻¹).

-

N-O Stretch (Nitro Group): Two strong, characteristic peaks for the asymmetric and symmetric stretching of the NO₂ group, expected around 1520-1560 cm⁻¹ (asymmetric) and 1340-1370 cm⁻¹ (symmetric).

-

C=C Aromatic Stretch: Several peaks in the 1450-1620 cm⁻¹ region.[8]

-

C-Cl Stretch: A peak in the fingerprint region, typically between 700-850 cm⁻¹.

Mass Spectrometry

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z 196, with a characteristic M+2 isotope peak at m/z 198 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.

-

Key Fragmentation Patterns: Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (m/z 150), NO (m/z 166), and subsequent loss of HCl or chlorine radicals from the fragment ions.[9]

Synthesis Strategies

The synthesis of this compound is not widely documented in standard literature, but a highly plausible and efficient route can be designed using the Bartoli Indole Synthesis . This method is particularly well-suited for the preparation of 7-substituted indoles from ortho-substituted nitroarenes.[3][10]

Proposed Synthetic Pathway: The Bartoli Indole Synthesis

The core of this strategy involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. The reaction requires at least three equivalents of the Grignard reagent and proceeds via a[11][11]-sigmatropic rearrangement.[3][12]

// Nodes start [label="2-Chloro-6-nitroaniline", shape=oval, color="#EA4335", fontcolor="#FFFFFF", fillcolor="#EA4335"]; step1 [label="Diazotization\n(NaNO₂, HCl, 0-5°C)"]; intermediate1 [label="Diazonium Salt Intermediate"]; step2 [label="Sandmeyer Reaction\n(CuCl, HCl)"]; product1 [label="1,2-Dichloro-3-nitrobenzene\n(Starting Material)"]; step3 [label="Bartoli Reaction\n(3 eq. Vinylmagnesium Bromide, THF, -40°C to RT)"]; intermediate2 [label="[11][11]-Sigmatropic Rearrangement\nIntermediate"]; step4 [label="Aqueous Workup\n(sat. NH₄Cl)"]; final_product [label="this compound", shape=Mdiamond, color="#34A853", fontcolor="#FFFFFF", fillcolor="#34A853"];

// Edges start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> product1; product1 -> step3; step3 -> intermediate2; intermediate2 -> step4; step4 -> final_product; } Caption: Proposed workflow for the synthesis of this compound via the Bartoli method.

Experimental Protocol (Exemplary)

Objective: To synthesize this compound from 1,2-dichloro-3-nitrobenzene.

Materials:

-

1,2-Dichloro-3-nitrobenzene

-

Magnesium turnings

-

Vinyl bromide

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂), prepare vinylmagnesium bromide by adding vinyl bromide dropwise to a stirred suspension of magnesium turnings in anhydrous THF.

-

Reaction Setup: In a separate flame-dried flask, dissolve 1,2-dichloro-3-nitrobenzene (1.0 eq) in anhydrous THF and cool the solution to -40 °C using a dry ice/acetone bath.

-

Addition: Slowly add the prepared vinylmagnesium bromide solution (3.0-3.5 eq) to the cooled nitroarene solution via cannula, maintaining the temperature below -30 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel, dilute with water, and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the final product.

Causality and Justification:

-

Ortho-Substituent: The chlorine atom ortho to the nitro group is essential. Its steric bulk facilitates the key[11][11]-sigmatropic rearrangement, a step where reactions on unsubstituted nitroarenes often fail.[3]

-

Stoichiometry: Three equivalents of the Grignard reagent are necessary: the first reacts with the nitro group to form a nitroso intermediate, the second adds to the nitroso group to enable the rearrangement, and the third acts as a base in a subsequent deprotonation step.[3]

-

Low Temperature: The initial addition is performed at low temperature to control the exothermic reaction between the highly reactive Grignard reagent and the nitro group, preventing side reactions.

Applications in Research and Drug Development

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals.[13] The specific substitution pattern of this compound makes it an attractive starting point for the synthesis of targeted therapeutic agents.

// Central Node central_node [label="this compound\n(Scaffold)", shape=octagon, color="#FBBC05", fontcolor="#202124", fillcolor="#FBBC05"];

// Application Nodes kinase_inhibitors [label="Kinase Inhibitors"]; antiviral [label="Antiviral Agents"]; antimicrobial [label="Antimicrobial Agents"]; g4_ligands [label="G-Quadruplex Ligands"];

// Edges central_node -> kinase_inhibitors [label="Functionalization at\nN1, C2, C3"]; central_node -> antiviral [label="Bioisosteric replacement"]; central_node -> antimicrobial [label="Pharmacophore\nElaboration"]; central_node -> g4_ligands [label="Reduction of NO₂ to NH₂\n& Amide Coupling"]; } Caption: Potential research and development pathways originating from the this compound scaffold.

-

Kinase Inhibitors: Many small-molecule kinase inhibitors are based on heterocyclic scaffolds. The indole nucleus can be functionalized at the N1, C2, and C3 positions to generate libraries of compounds for screening against various kinases implicated in cancer and inflammatory diseases.

-

Anticancer Agents: The nitro group at C7 can be readily reduced to an amine (7-amino-5-chloro-1H-indole). This amino group serves as a crucial synthetic handle for building more complex molecules, such as amides or ureas, which are common motifs in anticancer drugs. Furthermore, substituted 5-nitroindoles have been investigated as ligands that bind to and stabilize G-quadruplex DNA structures, such as the one found in the c-Myc promoter, leading to anticancer activity.

-

Antiviral and Antimicrobial Research: Halogenated indoles have demonstrated a broad spectrum of biological activities. This scaffold can be used to synthesize novel compounds for screening against various viral and bacterial targets.

Safety, Handling, and Storage

As a nitroaromatic compound, this compound requires careful handling.

-

Toxicity: Nitroaromatic compounds are generally considered toxic and can be mutagenic. Skin contact and inhalation should be avoided. Many are absorbed through the skin.[5][13]

-

Thermal Stability: While not as sensitive as polynitrated compounds (e.g., TNT), nitroaromatics can decompose exothermically upon heating and may be explosive under confinement.

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).

-

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. It should be segregated from strong oxidizing agents, reducing agents, and strong bases to prevent violent reactions.[14][15]

Consult the specific Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.

References

-

PubChem. (n.d.). 5-Chloroindole. Retrieved from [Link]

-

PubChem. (n.d.). 3-chloro-7-nitro-1H-indole. Retrieved from [Link]

-

Wikipedia. (n.d.). Bartoli indole synthesis. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Bartoli Indole Synthesis. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. Retrieved from [Link]

- Dalton, R., & Bartoli, G. (2005). The Bartoli Indole Synthesis. Chemical Society Reviews, 34(2), 153-167.

- Bosco, M., Dalpozzo, R., Bartoli, G., Palmieri, G., & Petrini, M. (1989). The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: a new approach to the synthesis of 7-substituted indoles. Tetrahedron Letters, 30(16), 2129-2132.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

PubChem. (n.d.). Nitrocompounds, Aromatic: Physical & Chemical Hazards. Retrieved from [Link]

- Juvale, D. C., & Gall, M. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2589.

-

Nanjing Bike Biotechnology Co., Ltd. (n.d.). 5-Chloro-7-nitroindole. Retrieved from [Link]

-

HMDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0000738). Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). 5-chloro-3-nitro-2-phenyl-1H-indole. Retrieved from [Link]

-

Solubility of Things. (n.d.). 5-Nitroindole. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]

- Tiwari, A., & Jain, M. (2011). Mass spectral studies of nitroindole compounds. Organic Chemistry: An Indian Journal, 7(2), 81-84.

Sources

- 1. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

- 4. echemi.com [echemi.com]

- 5. Nitroaromatic Compounds (2005) - Wikisource, the free online library [en.wikisource.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. tsijournals.com [tsijournals.com]

- 10. Applications of Bartoli indole synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. jk-sci.com [jk-sci.com]

- 13. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. agilent.com [agilent.com]

A Technical Guide to the Solubility of 5-Chloro-7-nitro-1H-indole: A Framework for Preclinical Development

Introduction: The Emerging Significance of Substituted Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic placement of electron-withdrawing groups, such as chloro and nitro moieties, can significantly modulate the physicochemical and pharmacological properties of the parent molecule. 5-Chloro-7-nitro-1H-indole is a heterocyclic compound featuring this key substitution pattern. While extensive research has been conducted on various substituted indoles for applications ranging from anticancer to antimicrobial agents, specific solubility data for this compound remains limited in publicly accessible literature.[2]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a predictive solubility framework based on established physicochemical principles and offers a detailed, field-proven protocol for the empirical determination of its solubility. Understanding the solubility of this compound is a critical first step in its evaluation for potential therapeutic applications, as solubility directly impacts bioavailability, formulation, and ultimately, clinical efficacy.

Physicochemical Properties and Predicted Solubility Profile

The solubility of an organic compound is governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size, in relation to the properties of the solvent. For this compound, the interplay between the nonpolar indole nucleus and the polar chloro and nitro substituents dictates its behavior in various solvent systems. The principle of "like dissolves like" provides a foundational basis for predicting its solubility.[3]

The presence of a hydrogen bond donor (the indole N-H) and hydrogen bond acceptors (the oxygen atoms of the nitro group) suggests potential solubility in polar protic solvents. However, the overall aromaticity and the presence of the chloro group contribute to its lipophilic character.

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The nitro group and the indole N-H can engage in hydrogen bonding with protic solvents. However, the aromatic core and the chloro substituent limit aqueous solubility. Solubility is expected to be higher in alcohols compared to water. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents possess high dipole moments and can act as hydrogen bond acceptors, effectively solvating the polar regions of the molecule. DMSO and DMF are generally excellent solvents for a wide range of organic compounds.[4] |

| Nonpolar | Hexane, Toluene | Low | The significant polarity imparted by the nitro group results in poor solubility in nonpolar solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have an intermediate polarity and are effective at solvating a variety of organic molecules. |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[3] This method is revered for its accuracy and reliability, providing a direct measure of a saturated solution's concentration at a given temperature.

Protocol: The Shake-Flask Method

1. Preparation:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is a critical prerequisite to ensure that saturation is achieved.[5]

2. Equilibration:

-

Agitate the mixture at a constant, controlled temperature using a shaker or stirrer. A typical equilibration period is 24 to 72 hours, though the optimal time should be determined empirically to ensure equilibrium is reached.[3]

3. Phase Separation:

-

Following equilibration, cease agitation and allow the excess solid to sediment.

-

Separate the saturated solution from the undissolved solid. This is best accomplished by centrifugation, followed by filtration of the supernatant through a chemically inert, fine-pore filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.[5] This step must be performed at the same temperature as the equilibration to prevent any temperature-induced changes in solubility.[6]

4. Quantification:

-

Accurately dilute a known aliquot of the clear, saturated filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

5. Calculation:

-

Calculate the solubility of the compound in the chosen solvent based on the measured concentration of the diluted sample and the dilution factor. The solubility is typically expressed in units such as mg/mL or µg/mL.

Experimental Workflow for Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Critical Factors Influencing Solubility Measurements

Accurate and reproducible solubility data are contingent upon careful control of several experimental variables:

-

Purity of the Compound: Impurities can significantly alter the measured solubility. Therefore, using a well-characterized, highly pure sample of this compound is paramount.[4]

-

Temperature: Solubility is a temperature-dependent property. All steps of the experiment, particularly equilibration and phase separation, must be conducted at a constant and accurately recorded temperature.[6]

-

pH of the Medium: For ionizable compounds, solubility can be highly pH-dependent. Although this compound is not strongly acidic or basic, the indole N-H has a pKa, and its ionization state could be affected in strongly basic or acidic media. When determining aqueous solubility, the use of buffered solutions is recommended.

-

Solid State Form: Polymorphism, the ability of a compound to exist in different crystal forms, can impact solubility. The most stable polymorphic form will exhibit the lowest solubility. It is crucial to characterize the solid form used in the solubility determination.

Conclusion

References

- BenchChem. (2025). Navigating the Physicochemical Landscape of 7-Methoxy-5-nitro-1H-indole: A Technical Guide to Solubility and Stability.

- Solubility of Things. (n.d.). 5-Nitroindole | Solubility of Things.

- BenchChem. (2025). A Technical Guide to the Solubility of 6-Nitroindoline-2-carboxylic Acid.

- PubChem. (n.d.). 5-Chloroindole.

- Chemical Synthesis Database. (2025). 5-chloro-3-nitro-2-phenyl-1H-indole.

- ResearchGate. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.

- BLD Pharm. (n.d.). This compound-3-carbaldehyde.

- BenchChem. (2025). The Rise of 5-Chloro-Indole Derivatives in Medicinal Chemistry: A Technical Guide.

- Google Patents. (n.d.). Method for determining solubility of a chemical compound.

- Lund University Publications. (n.d.).

- BLDpharm. (n.d.). This compound-2-carboxylic acid.

- MySkinRecipes. (n.d.). This compound.

- ChemicalBook. (n.d.). 5-Chloro-7-nitroindole.

- PMC - PubMed Central. (n.d.). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity.

- ResearchGate. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities.

- PubChem. (n.d.). 3-chloro-7-nitro-1H-indole.

- ACS Publications. (n.d.). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1.

- Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.

- Nanjing Bike Biotechnology Co., Ltd. (n.d.). 5-Chloro-7-nitroindole.

- Sigma-Aldrich. (n.d.). 4-chloro-7-nitro-1H-indole.

- PubChem. (n.d.). Indole.

- SlideShare. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

Spectroscopic Characterization of 5-Chloro-7-nitro-1H-indole: A Predictive Technical Guide

This technical guide provides a detailed predictive analysis of the spectroscopic data for 5-Chloro-7-nitro-1H-indole. In the absence of readily available, published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), along with empirical data from closely related indole derivatives, to construct a comprehensive and scientifically grounded forecast of its spectral characteristics. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural features of this compound.

Molecular Structure and Predicted Spectroscopic Behavior

This compound is a disubstituted indole derivative. The electron-withdrawing nature of both the chloro and nitro groups is anticipated to significantly influence the electron density distribution within the indole ring system, thereby affecting its spectroscopic properties. The chloro group at the 5-position and the nitro group at the 7-position will exert distinct electronic and steric effects, which will be reflected in the NMR chemical shifts, IR vibrational frequencies, and mass spectral fragmentation patterns.

To facilitate the discussion of the NMR data, the following standard numbering for the indole ring will be used:

Caption: Numbering of the this compound scaffold.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the indole ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro substituents.

Expected ¹H NMR Data (Predicted)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| N1-H | 11.0 - 12.0 | broad singlet | - | The N-H proton of indoles typically appears as a broad signal in the downfield region, and its chemical shift is sensitive to solvent and concentration.[1] |

| H2 | 7.3 - 7.5 | doublet | ~3.0 | The H2 proton of the pyrrole ring is expected to be a doublet due to coupling with H3. |

| H3 | 6.6 - 6.8 | doublet | ~3.0 | The H3 proton is expected to be a doublet due to coupling with H2. |

| H4 | 7.8 - 8.0 | doublet | ~2.0 | The H4 proton is ortho to the electron-withdrawing nitro group at C7, which will cause a significant downfield shift. It will likely appear as a doublet due to meta-coupling with H6. |

| H6 | 7.2 - 7.4 | doublet | ~2.0 | The H6 proton is ortho to the chloro group at C5 and meta to the nitro group at C7. It is expected to be a doublet due to meta-coupling with H4. |

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of this compound. The chemical shifts of the carbon atoms will be influenced by the electronegativity of the attached substituents.

Expected ¹³C NMR Data (Predicted)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C2 | 125 - 128 | Typical chemical shift for the C2 carbon in indole systems.[1] |

| C3 | 103 - 106 | The C3 carbon is generally more shielded than C2 in indoles.[1] |

| C3a | 128 - 131 | A quaternary carbon at the junction of the two rings. |

| C4 | 118 - 121 | This carbon is influenced by the adjacent nitro group. |

| C5 | 127 - 130 | The carbon bearing the chloro substituent will be deshielded.[1] |

| C6 | 120 - 123 | Influenced by the adjacent chloro and nitro groups. |

| C7 | 135 - 138 | The carbon attached to the nitro group will be significantly deshielded. |

| C7a | 132 - 135 | A quaternary carbon at the junction of the two rings, influenced by the adjacent nitro group. |

Predicted Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands corresponding to the various functional groups present in the molecule.

Expected IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400 - 3300 | N-H | Stretching |

| 1620 - 1580 | C=C | Aromatic ring stretching |

| 1550 - 1500 | N-O | Asymmetric stretching of NO₂ |

| 1350 - 1300 | N-O | Symmetric stretching of NO₂ |

| 800 - 700 | C-Cl | Stretching |

| 850 - 750 | C-H | Aromatic out-of-plane bending |

Predicted Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be influenced by the presence of the chloro and nitro groups.

Expected Mass Spectrometry Data (Predicted)

| m/z Value | Ion | Rationale for Prediction |

| [M]⁺ and [M+2]⁺ | Molecular ion | The molecular ion peak will show a characteristic isotopic pattern for a chlorine-containing compound (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes). The nominal molecular weight is 210.59 g/mol . |

| [M-NO₂]⁺ | Loss of nitro group | A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group. |

| [M-Cl]⁺ | Loss of chlorine | Loss of the chlorine atom is another possible fragmentation pathway. |

| [M-NO₂-HCN]⁺ | Subsequent fragmentation | Further fragmentation of the indole ring can lead to the loss of HCN. |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound like this compound.

NMR Spectroscopy Acquisition Workflow

Caption: A standard workflow for NMR data acquisition and analysis.

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-